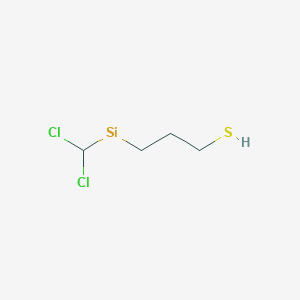
CID 78067131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL is a chemical compound with the molecular formula C4H10Cl2SSi. It is characterized by the presence of a dichloromethylsilyl group attached to a propane-1-thiol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL typically involves the reaction of dichloromethylsilane with propane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty polymers and as a surface modifier for various materials
Mechanism of Action
The mechanism of action of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL involves its interaction with molecular targets through its thiol and dichloromethylsilyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The dichloromethylsilyl group can interact with various substrates, facilitating the formation of stable complexes .
Comparison with Similar Compounds
- 3-(Methoxydimethylsilyl)propane-1-thiol
- 3-(Triethoxysilyl)propanethiol
- 3-(Chloropropyl)thio)propyl)methyldimethoxysilane
Comparison: 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C4H8Cl2SSi |
|---|---|
Molecular Weight |
187.16 g/mol |
InChI |
InChI=1S/C4H8Cl2SSi/c5-4(6)8-3-1-2-7/h4,7H,1-3H2 |
InChI Key |
OSIFIHFGANPMEA-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si]C(Cl)Cl)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















